Cas no 18409-49-9 ((S)-2-ureidopropanoic acid)

(S)-2-ureidopropanoic acid is a chiral ureido-substituted propanoic acid derivative, characterized by its stereospecific (S)-configuration at the α-carbon. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and bioactive molecules. Its ureido functionality enhances hydrogen-bonding interactions, making it useful in molecular recognition and supramolecular chemistry applications. The (S)-configuration ensures compatibility with stereoselective reactions, offering advantages in asymmetric synthesis. High purity grades are available for research and industrial use, supporting reproducibility in synthetic workflows. The compound’s stability under standard conditions further facilitates handling and storage.
(S)-2-ureidopropanoic acid structure
(S)-2-ureidopropanoic acid structure
Product Name:(S)-2-ureidopropanoic acid
CAS No:18409-49-9
MF:C4H8N2O3
MW:132.117920875549
CID:1378188
PubChem ID:1535936
Update Time:2025-05-23

(S)-2-ureidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(carbamoylamino)propanoate
    • n-carbamoyl-l-alanine
    • SCHEMBL594483
    • AKOS010366085
    • carbamoyl-l-alanine
    • 18409-49-9
    • AT23076
    • (2S)-2-(carbamoylamino)propanoic acid
    • CS-0235093
    • EN300-152705
    • (2S)-2-(carbamoylamino)propanoicacid
    • (S)-2-ureidopropanoic acid
    • Inchi: 1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1
    • InChI Key: LUSWEUMSEVLFEQ-REOHCLBHSA-N
    • SMILES: OC([C@H](C)NC(N)=O)=O

Computed Properties

  • Exact Mass: 131.04571
  • Monoisotopic Mass: 132.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 92.4Ų

Experimental Properties

  • PSA: 95.25

(S)-2-ureidopropanoic acid Pricemore >>

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Additional information on (S)-2-ureidopropanoic acid

Introduction to (S)-2-Ureidopropanoic Acid (CAS No. 18409-49-9)

(S)-2-Ureidopropanoic Acid, also known by its CAS number CAS No. 18409-49-9, is a significant compound in the field of organic chemistry and biochemistry. This compound has garnered attention due to its unique properties and potential applications in various industries, including pharmaceuticals, agriculture, and biotechnology. Recent advancements in research have further highlighted its versatility and importance in modern scientific studies.

The chemical structure of (S)-2-Ureidopropanoic Acid consists of a propanoic acid backbone with a ureido group attached at the second carbon. This configuration imparts specific functional properties that make it suitable for diverse applications. The compound's stereochemistry, particularly the (S) configuration, plays a crucial role in its biological activity and interactions, as stereochemistry often determines the efficacy of compounds in biological systems.

Recent studies have explored the role of (S)-2-Ureidopropanoic Acid in enzyme inhibition and drug design. For instance, researchers have investigated its potential as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways. These findings underscore the compound's significance in drug discovery and development.

In the agricultural sector, (S)-2-Ureidopropanoic Acid has shown promise as a bioactive agent with potential applications in plant growth regulation and stress mitigation. Studies have demonstrated its ability to enhance plant resilience under adverse conditions, such as drought or salinity, by modulating key metabolic pathways. This highlights its potential as a sustainable solution for improving crop yields and food security.

The synthesis of (S)-2-Ureidopropanoic Acid involves various methodologies, including asymmetric catalysis and enzymatic approaches, to achieve high enantiomeric excess. These synthetic strategies are critical for producing the compound in large quantities while maintaining its stereochemical integrity, which is essential for its biological activity.

Moreover, recent advancements in computational chemistry have enabled researchers to model the interactions of (S)-2-Ureidopropanoic Acid with biological targets at an atomic level. These computational studies provide valuable insights into the compound's binding affinity and selectivity, aiding in the design of more effective derivatives.

In conclusion, (S)-2-Ureidopropanoic Acid (CAS No. 18409-49-9) is a multifaceted compound with significant implications across various scientific domains. Its unique chemical properties, coupled with recent research breakthroughs, position it as a key player in advancing modern science and technology.

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